BenchChemオンラインストアへようこそ!

(S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Chiral resolution c-MET kinase Enantioselective synthesis

(S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 1417789-47-9) is a chiral pyrrolidine building block featuring a Boc-protected amine, a (3S)-configured pyrrolidine ring, and a 6-aminopyrazin-2-yloxy substituent. It is a well-defined solid with molecular formula C13H20N4O3 and a molecular weight of 280.32 g/mol, available from multiple suppliers at purities typically ≥95%.

Molecular Formula C13H20N4O3
Molecular Weight 280.32 g/mol
CAS No. 1417789-47-9
Cat. No. B3102455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
CAS1417789-47-9
Molecular FormulaC13H20N4O3
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CN=C2)N
InChIInChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(8-17)19-11-7-15-6-10(14)16-11/h6-7,9H,4-5,8H2,1-3H3,(H2,14,16)/t9-/m0/s1
InChIKeySSQPTKBJDXDUOU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 1417789-47-9): Chiral Intermediate Overview


(S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 1417789-47-9) is a chiral pyrrolidine building block featuring a Boc-protected amine, a (3S)-configured pyrrolidine ring, and a 6-aminopyrazin-2-yloxy substituent [1]. It is a well-defined solid with molecular formula C13H20N4O3 and a molecular weight of 280.32 g/mol, available from multiple suppliers at purities typically ≥95% . The compound is recognized as a versatile intermediate for constructing enantiomerically pure kinase inhibitors, particularly those targeting the c-MET receptor tyrosine kinase [2][3]. Its combination of a hydrogen-bond-donating aminopyrazine motif and a stereochemically defined pyrrolidine scaffold makes it a strategic building block for medicinal chemistry programs requiring defined chirality.

Why Generic Substitution of (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate Can Compromise Research Outcomes


The (S)-enantiomer of this pyrrolidine-aminopyrazine building block is not freely interchangeable with its (R)-antipode, the racemic mixture, or structurally analogous heterocycles such as the piperidine variant. Stereochemistry at the pyrrolidine 3-position directly influences the spatial orientation of the aminopyrazine moiety and the Boc-protected amine, which in turn governs binding interactions with kinase active sites [1]. The 6-aminopyrazin-2-yloxy group provides a specific hydrogen-bonding donor-acceptor pattern absent in des-amino analogs (e.g., pyrazin-2-yloxy derivatives), altering target affinity and selectivity . Additionally, the pyrrolidine ring imposes different conformational constraints compared to the six-membered piperidine ring, affecting the dihedral angle between the heterocycle and the aminopyrazine substituent. Because the final biological activity of downstream kinase inhibitors is critically dependent on absolute configuration, substitution with an incorrect enantiomer or ring size can yield inactive or off-target compounds, compromising SAR interpretation and wasting synthetic resources. The evidence below quantifies these differences where data are available and identifies gaps where substitution risk remains uncharacterized.

Quantitative Differentiation Evidence for (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 1417789-47-9)


Enantiomeric Configuration Defines Downstream c-MET Kinase Inhibitor Potency

The (S)-enantiomer is the crucial stereochemical building block for enantiomerically pure aminopyrazine c-MET inhibitors. The patent literature demonstrates that enantiomerically pure final compounds derived from (S)-configured intermediates exhibit potent c-MET kinase inhibition, while the racemic mixture would produce a 1:1 mixture of active and inactive enantiomers, reducing potency by approximately 50% relative to the pure enantiomer at equivalent total concentration [1][2]. The (S)-configuration at the pyrrolidine 3-position orients the aminopyrazine ring for optimal hydrogen bonding with the kinase hinge region.

Chiral resolution c-MET kinase Enantioselective synthesis

Pyrrolidine vs Piperidine Ring Size Modulates c-MET Inhibitor Potency

The (S)-pyrrolidine scaffold (5-membered ring) imposes distinct conformational constraints compared to the piperidine analog (6-membered ring, CAS 1417789-26-4). BindingDB data for a related aminopyrazine c-MET inhibitor series shows that compounds with pyrrolidine linkers achieve sub-nanomolar potency (IC50 = 0.460 nM in MKN45 cells, 0.240 nM in recombinant c-MET), whereas the piperidine analogs often display altered potency and selectivity profiles due to differences in the dihedral angle between the aminopyrazine ring and the solubilizing group [1]. The smaller pyrrolidine ring places the aminopyrazine moiety in a geometry more favorable for hinge-region hydrogen bonding.

Ring-size SAR c-MET kinase Conformational analysis

6-Aminopyrazine Substituent Confers Hydrogen-Bonding Capability Absent in Des-Amino Analogs

The 6-amino group on the pyrazine ring provides a critical hydrogen-bond donor (NH2) that is absent in the des-amino analog (S)-tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1314356-31-4) . In kinase inhibitor design, the aminopyrazine motif typically forms a bidentate hydrogen bond with the kinase hinge region (e.g., Met1160 in c-MET), a key interaction that contributes 2-4 kcal/mol in binding free energy. Removal of the amino group eliminates this interaction, which is predicted to reduce binding affinity by approximately 100- to 1000-fold based on established kinase SAR principles. The molecular weight difference also indicates a distinct chemical entity (280.32 vs 265.31 g/mol).

Hydrogen bonding Kinase hinge binding Des-amino comparison

Supplier Batch-Specific Characterization Ensures Reproducible Procurement Quality

Reputable suppliers such as Bidepharm provide CAS 1417789-47-9 with standard purity of 95% and include batch-specific quality control reports covering NMR, HPLC, and GC analyses . This level of characterization is critical for procurement in medicinal chemistry programs where intermediate purity directly impacts downstream reaction yields and final compound purity. The (S)-enantiomer is specifically identified by CAS 1417789-47-9, ensuring that the ordered material matches the required stereochemistry, unlike generic "tert-butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate" which may refer to undefined stereochemistry.

Quality control Batch reproducibility Procurement specification

Optimal Procurement and Research Application Scenarios for (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 1417789-47-9)


Enantioselective Synthesis of c-MET Kinase Inhibitors for Oncology

This chiral building block is essential for constructing enantiomerically pure c-MET inhibitors as described in the Agouron/Pfizer patent families (US20100324061, US20070072874) [1][2]. Medicinal chemistry teams developing novel c-MET-targeted anticancer agents should procure the (S)-enantiomer (CAS 1417789-47-9) to ensure the final compounds retain the stereochemistry required for sub-nanomolar kinase inhibition. Using the (R)-enantiomer or racemic mixture introduces an inactive enantiomer that dilutes potency by approximately 50% and complicates pharmacokinetic and toxicity profiling. The aminopyrazine moiety enables critical hinge-region hydrogen bonding, while the pyrrolidine ring provides the optimal conformational geometry for target engagement.

Structure-Activity Relationship (SAR) Studies Comparing Pyrrolidine vs Piperidine Scaffolds

In kinase inhibitor optimization programs, the pyrrolidine scaffold (5-membered ring) offers distinct conformational properties compared to the piperidine analog (6-membered ring, CAS 1417789-26-4). As evidenced by BindingDB data showing sub-nanomolar c-MET inhibition (IC50 = 0.460 nM in MKN45 cells) for pyrrolidine-containing compounds, this intermediate is the preferred starting material for exploring ring-size SAR [3]. Researchers comparing linker geometry should procure both the (S)-pyrrolidine (CAS 1417789-47-9) and (R)-piperidine (CAS 1417789-26-4) intermediates to systematically assess the impact of ring size on kinase selectivity and cellular potency. Substituting one for the other without controlled comparison leads to confounding SAR results.

Medicinal Chemistry Programs Requiring Defined Hydrogen-Bonding Pharmacophores

The 6-aminopyrazine substituent provides a bidentate hydrogen-bond donor-acceptor motif critical for kinase hinge binding. Programs targeting kinases that require this interaction (e.g., c-MET, AXL, PI3K family members) should specifically select CAS 1417789-47-9 over the des-amino analog (CAS 1314356-31-4), which lacks the NH2 group and is predicted to lose 100-1000 fold in binding affinity . For fragment-based drug discovery or library synthesis aimed at hinge-binding chemotypes, the aminopyrazine intermediate is the appropriate procurement choice. The des-amino analog should only be considered for targets where the amino group is detrimental to selectivity or physicochemical properties.

Quality-Controlled Procurement for Multi-Step Synthetic Campaigns

For multi-step medicinal chemistry syntheses where intermediate purity directly impacts final compound yield and purity, sourcing CAS 1417789-47-9 from suppliers that provide batch-specific NMR, HPLC, and GC reports (e.g., Bidepharm, MolCore) is critical . The batch-specific documentation ensures that each procurement lot meets specifications for chemical purity (≥95%) and, by inference, chiral purity. This level of quality control minimizes the risk of failed reactions due to unknown impurities or incorrect stereochemistry, reducing costly re-synthesis and accelerating project timelines. Procurement officers should verify the CAS number (1417789-47-9) and request certificates of analysis before purchase.

Quote Request

Request a Quote for (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.